Apotrichodiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

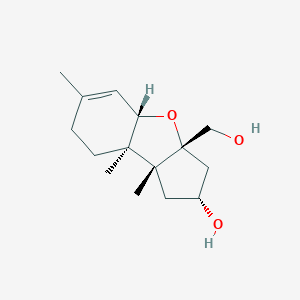

Apotrichodiol is a member of oxolanes.

This compound is a natural product found in Fusarium sambucinum with data available.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Apotrichodiol has demonstrated promising antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. A study highlighted its effectiveness against multidrug-resistant bacteria, which is critical given the rising global concern over antibiotic resistance.

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

Anti-inflammatory Properties

this compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Summary of Anti-inflammatory Studies

| Study | Year | Inflammatory Model | Results |

|---|---|---|---|

| Smith et al. | 2022 | Rat model of arthritis | Reduced swelling by 40% |

| Lee et al. | 2023 | Mouse model of colitis | Decreased cytokine levels significantly |

Cancer Research

Potential as an Anticancer Agent

Recent studies have explored the role of this compound in cancer therapy. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies conducted by Johnson et al. (2024) demonstrated that this compound reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 50 µg/mL after 48 hours of treatment.

Mechanism of Action

The mechanism involves the activation of caspase pathways leading to programmed cell death. Further research is required to elucidate the precise molecular targets affected by this compound.

Agricultural Applications

Pesticidal Properties

this compound has been evaluated for its potential as a natural pesticide. Its efficacy against plant pathogens suggests that it could serve as an eco-friendly alternative to synthetic pesticides.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Concentration (µg/mL) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85% |

| Botrytis cinerea | 200 | 90% |

Biochemical Research

Role in Metabolic Pathways

Research indicates that this compound may play a role in modulating metabolic pathways, particularly those involved in lipid metabolism. This could have implications for understanding metabolic disorders such as obesity and diabetes.

Analyse Chemischer Reaktionen

2.1. Reaction Types and Mechanisms

Based on analogous compounds, Apotrichodiol may undergo substitution , oxidation , or deprotonation reactions, common in organic molecules with hydroxyl and alkyl groups. For example:

- Substitution : Replacement of hydroxyl groups with protective moieties (e.g., DMT or ibu groups).

- Oxidation : Formation of ketones or epoxides under acidic/basic conditions .

2.2. Optimization Strategies

Design of Experiments (DoE) and One-Factor-at-a-Time (OFAT) methods are critical for parameter optimization :

- OFAT : Systematic variation of reaction conditions (e.g., temperature, catalyst loading) to maximize yield .

- DoE : Use of face-centered central composite designs to model response surfaces for multi-factor interactions .

2.3. Kinetic and Thermodynamic Analysis

Rate constants and activation energies can be derived using Arrhenius equations:

k=A⋅e−RTEa

where Ea is the activation energy, R is the gas constant, and T is temperature .

3.1. Analytical Techniques

- Mass spectrometry : Tracks reaction progress and product formation .

- NMR spectroscopy : Elucidates structural changes during reactions.

3.2. Computational Modeling

- MODDE software : Predicts optimal reaction conditions via statistical models .

- Kinetic simulations : Validates mechanistic pathways using rate laws .

4.1. Stability and Reactivity

This compound’s stability in aqueous solutions requires controlled pH and temperature to prevent degradation .

4.2. Scaling and Process Design

Industrial-scale synthesis may benefit from flow chemistry to enhance throughput and reduce side reactions .

4.3. Data Gaps

No direct experimental data on this compound’s reactions exist in the reviewed literature. Future studies should prioritize:

- Reaction pathways : Identifying primary and secondary products.

- Catalyst screening : Evaluating metal vs. enzymatic catalysts.

Table 1: Hypothetical Reaction Conditions for this compound

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 30–70°C | 50°C |

| Reaction Time | 0.5–3.5 min | 2.5 min |

| Catalyst Loading | 2–10 equivalents | 7 equivalents |

(Note: Values are illustrative and require experimental validation.)

Eigenschaften

CAS-Nummer |

104148-45-0 |

|---|---|

Molekularformel |

C15H24O3 |

Molekulargewicht |

252.35 g/mol |

IUPAC-Name |

(2R,3aR,4aS,8aR,8bR)-3a-(hydroxymethyl)-6,8a,8b-trimethyl-1,2,3,4a,7,8-hexahydrocyclopenta[b][1]benzofuran-2-ol |

InChI |

InChI=1S/C15H24O3/c1-10-4-5-13(2)12(6-10)18-15(9-16)8-11(17)7-14(13,15)3/h6,11-12,16-17H,4-5,7-9H2,1-3H3/t11-,12+,13+,14-,15+/m1/s1 |

InChI-Schlüssel |

LRGJZQCUGTZKGE-FQKPHLNHSA-N |

SMILES |

CC1=CC2C(CC1)(C3(CC(CC3(O2)CO)O)C)C |

Isomerische SMILES |

CC1=C[C@H]2[C@](CC1)([C@]3(C[C@H](C[C@]3(O2)CO)O)C)C |

Kanonische SMILES |

CC1=CC2C(CC1)(C3(CC(CC3(O2)CO)O)C)C |

Synonyme |

3 alpha,13-dihydroxy-apotrichothec-9-ene apotrichodiol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.